molecular formula C10H12O3 B6598445 [4-(1-Hydroxyethyl)phenyl]acetic acid CAS No. 855935-31-8

[4-(1-Hydroxyethyl)phenyl]acetic acid

Cat. No.: B6598445
CAS No.: 855935-31-8
M. Wt: 180.20 g/mol
InChI Key: NPHZIWZSJCUWKQ-UHFFFAOYSA-N
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Description

[4-(1-Hydroxyethyl)phenyl]acetic acid is an organic compound with the molecular formula C10H12O3. It is characterized by the presence of a phenyl ring substituted with a hydroxyethyl group and an acetic acid moiety. This compound is known for its stability and low volatility at room temperature. It is typically a white to pale yellow crystalline solid and is insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Hydroxyethyl)phenyl]acetic acid generally involves the esterification of 4-methylphenol (p-cresol) with acetic anhydride in the presence of an esterification catalyst such as sulfuric acid or sodium acetate. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common practices to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

[4-(1-Hydroxyethyl)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(1-Hydroxyethyl)phenyl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(1-Hydroxyethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl ring can undergo various modifications, altering the compound’s biological activity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyphenylacetic acid
  • 4-(2-Hydroxyethyl)phenylacetic acid
  • 4-(1-Hydroxyethyl)benzoic acid

Uniqueness

Compared to similar compounds, [4-(1-Hydroxyethyl)phenyl]acetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its hydroxyethyl group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-[4-(1-hydroxyethyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)9-4-2-8(3-5-9)6-10(12)13/h2-5,7,11H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHZIWZSJCUWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70826916
Record name [4-(1-Hydroxyethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70826916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855935-31-8
Record name [4-(1-Hydroxyethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70826916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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